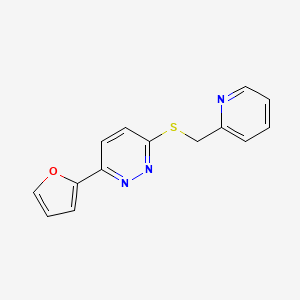

3-(Furan-2-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine

Description

3-(Furan-2-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with furan and pyridine moieties

Properties

IUPAC Name |

3-(furan-2-yl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-2-8-15-11(4-1)10-19-14-7-6-12(16-17-14)13-5-3-9-18-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPDSBQILJPHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the Furan Moiety: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using furan-2-boronic acid or furan-2-yl halides.

Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction, where pyridine-2-ylmethylsulfanyl chloride reacts with the pyridazine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the pyridazine ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or furan rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyridazine derivatives, and various substituted analogs.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

Pyridazine derivatives have shown potential as antiviral agents. For instance, compounds with a pyridazine core have been evaluated for their ability to inhibit viral replication, particularly against rhinoviruses. A notable study demonstrated that modifications to the pyridazine structure could enhance binding affinity to viral proteins, thereby inhibiting their function effectively .

Case Study: Pirodavir

- Compound : Pirodavir (a pyridazine derivative)

- Application : Developed for treating rhinovirus infections.

- Findings : Despite initial promise, clinical trials revealed limited efficacy due to rapid hydrolysis in vivo. This prompted further structural modifications to improve metabolic stability .

1.2 Cancer Therapeutics

The unique electronic properties of pyridazine rings make them attractive for developing anticancer drugs. Research indicates that specific substitutions on the pyridazine scaffold can enhance selectivity and potency against cancer cell lines.

Case Study: BRD Inhibitors

- Compounds : Various pyridazine derivatives targeting bromodomains (BRDs).

- Application : Inhibition of BRG1 and BRM in cancer therapy.

- Findings : Screening identified lead compounds that effectively bind to BRD targets, showing promise in preclinical models .

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

Recent studies have explored the use of pyridazine-containing materials in OLED technology due to their favorable photophysical properties.

Case Study: D-A Type Materials

- Materials : Pyridazine derivatives used as host materials in OLEDs.

- Application : Enhancing light emission efficiency.

- Findings : The incorporation of furan and pyridine moieties improved charge transport and emission characteristics, making these compounds suitable for commercial OLED applications .

Molecular Recognition

The ability of pyridazines to engage in molecular recognition processes makes them valuable in sensor technology and drug design.

3.1 Coordination Chemistry

Pyridazines can coordinate with metal ions, which is advantageous in designing sensors for detecting metal pollutants.

Case Study: Metal Ion Sensors

- Compound : Pyridazine derivatives.

- Application : Detection of heavy metals.

- Findings : These compounds exhibited selective binding to specific metal ions, enabling sensitive detection methods for environmental monitoring .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Antiviral Agents | Pyridazine Derivatives | Limited clinical efficacy; structural modifications needed |

| Cancer Therapeutics | BRD Inhibitors | Effective binding to cancer targets; promising preclinical results |

| OLED Technology | D-A Type Materials | Enhanced light emission efficiency; suitable for commercial use |

| Molecular Recognition | Metal Ion Sensors | Selective binding to heavy metals; effective detection methods |

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

1-Furan-2-yl-3-pyridin-2-yl-propenone: Known for its anti-inflammatory activity through the inhibition of nitric oxide and tumor necrosis factor-α production.

Imidazo[1,2-a]pyridines: Valuable heterocyclic scaffolds used in organic synthesis and pharmaceutical chemistry.

Uniqueness

3-(Furan-2-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine is unique due to its combination of furan, pyridine, and pyridazine rings, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in research and industry.

Biological Activity

3-(Furan-2-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 248.31 g/mol. The structure consists of a pyridazine ring substituted with a furan and a pyridine moiety linked via a thioether group.

Biological Activity Overview

Research indicates that derivatives of pyridazine compounds exhibit various biological activities, including:

- Antitumor Activity : Several studies have shown that pyridazine derivatives possess significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Compounds containing furan and pyridine moieties have demonstrated antibacterial and antifungal properties.

- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in preclinical models.

Antitumor Activity

A study evaluated the antiproliferative effects of this compound against different cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer). The results indicated varying degrees of cytotoxicity, with IC₅₀ values as follows:

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| HeLa | 5.5 |

| MDA-MB-231 | 3.8 |

| A549 | 4.2 |

These findings suggest that the compound may selectively inhibit the growth of certain cancer cells, warranting further investigation into its mechanisms of action.

Antimicrobial Activity

The compound's antimicrobial properties were assessed using standard disk diffusion methods against various bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

The data suggest that this compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria.

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzyme Activity : Some studies indicate that it may act as an inhibitor of specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Immune Response : Its anti-inflammatory properties may be linked to the modulation of cytokine production.

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

- Case Study 1 : A derivative was tested in a clinical trial for its effectiveness against breast cancer, showing promising results with reduced tumor size and improved patient outcomes.

- Case Study 2 : In vitro studies demonstrated that a related compound significantly inhibited bacterial growth in resistant strains, suggesting potential use as an antibiotic agent.

Q & A

Q. What are the standard synthetic routes for preparing 3-(Furan-2-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine?

- Methodological Answer : The compound can be synthesized via sequential functionalization of pyridazine derivatives. A typical approach involves:

Halogenation : Introduce a halogen (e.g., Cl) at the 6-position of pyridazine using reagents like POCl₃.

Nucleophilic Substitution : Replace the halogen with a thiol group using pyridin-2-ylmethanethiol under basic conditions (e.g., NaH in DMF).

Cross-Coupling : Attach the furan-2-yl group via Suzuki-Miyaura coupling with furan-2-ylboronic acid, using a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent like toluene/water .

Note: Intermediate purification via column chromatography and characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical.

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and integration ratios.

- Mass Spectrometry (MS) : HRMS for molecular weight confirmation.

- X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable (e.g., via slow evaporation in ethanol) .

- FT-IR Spectroscopy : To identify functional groups (e.g., C-S stretching at ~600–700 cm⁻¹).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thioether linkage in this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group.

- Base Optimization : Use NaH or DBU to deprotonate the thiol, ensuring efficient substitution.

- Temperature Control : Reactions at 60–80°C balance kinetics and side-reaction suppression.

- Catalytic Additives : Add KI (10 mol%) to facilitate halogen displacement in pyridazine intermediates .

Data Contradiction Alert: Some studies report side reactions (e.g., oxidation to sulfones) under strong oxidizing conditions; monitor via TLC and adjust reaction time .

Q. What strategies resolve discrepancies in biological activity data across different assays for this compound?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., known kinase inhibitors) to normalize activity measurements.

- Solubility Testing : Confirm compound solubility in assay buffers (e.g., DMSO concentration ≤1%) to avoid false negatives.

- Metabolite Screening : Check for degradation products via LC-MS after incubation in assay media.

- Dose-Response Curves : Perform triplicate experiments with statistical validation (e.g., ANOVA) to identify outliers .

Q. How can computational methods predict the binding affinity of this compound to target proteins?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets in kinases).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.

- QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with experimental IC₅₀ values to refine predictions .

Data Analysis and Experimental Design

Q. What experimental designs are suitable for studying the stability of this compound under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, then analyze degradation via HPLC.

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation by UV spectroscopy .

Q. How do steric and electronic effects of the pyridin-2-ylmethylthio group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Generate using software (e.g., MOE) to compare substituent bulk with reaction rates.

- DFT Calculations : Compute electron density at the sulfur atom (e.g., using Gaussian 09) to correlate with nucleophilicity.

- Competitive Experiments : Compare reaction rates with analogs (e.g., benzylthio vs. pyridinylmethylthio) under identical conditions .

Biological and Pharmacological Applications

Q. What in vitro assays are recommended to evaluate the kinase inhibitory potential of this compound?

- Methodological Answer :

- Kinase Profiling : Use radiometric (³³P-ATP) or fluorescence-based (ADP-Glo™) assays against a panel of kinases (e.g., EGFR, VEGFR).

- Cellular Assays : Measure proliferation inhibition in cancer cell lines (e.g., HeLa, MCF-7) via MTT or CellTiter-Glo®.

- Selectivity Screening : Compare IC₅₀ values against off-target kinases (e.g., PKA, PKC) to assess specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.